Mefexamide hydrochloride

Benzodiazepine Antagonism CNS Stimulation Behavioral Pharmacology

Researchers modeling benzodiazepine-induced CNS depression need a specific pharmacological probe-generic stimulants lack functional antagonism of benzodiazepine sedation. Mefexamide hydrochloride (CAS 3413-64-7) uniquely reverses diazepam-induced psychodepression, a property not shared by all psychostimulants. • Documented human pharmacokinetics: 4-6.5 h half-life, characterized urinary excretion (5-10% unchanged, 10-16% as desmethyl metabolite)-ideal as an LC-MS/GC-MS reference standard • Clinically demonstrated antidepressant efficacy without anxiogenic effects, distinguishing it from imipramine • Reduces PGO wave density in electrophysiology models for sleep/wake research Supplied as ≥98% pure solid with rigorous analytical documentation. In stock for immediate global dispatch.

Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
CAS No. 3413-64-7
Cat. No. B6575005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefexamide hydrochloride
CAS3413-64-7
Molecular FormulaC15H25ClN2O3
Molecular Weight316.82 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H
InChIKeyAXBHPHPHZHAOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mefexamide Hydrochloride Overview


Mefexamide hydrochloride (CAS 3413-64-7), also referenced as its free base form under CAS 1227-61-8, is a central nervous system (CNS) stimulant belonging to the amphetamine-like psychostimulant class [1]. Historically investigated for its mild antidepressant and psychostimulant properties, the compound is uniquely characterized by its chemical structure, which incorporates an acetamide group and a methoxyphenoxy moiety . Its primary defined pharmacological activity is the ability to counteract or reverse the psychodepressant effects induced by benzodiazepines, such as diazepam [2]. While no longer marketed as a pharmaceutical, it remains a specialized chemical tool for research into CNS stimulant mechanisms and the modulation of benzodiazepine-induced sedation .

Benzodiazepine sedation reversal studies
CNS stimulant mechanism research
Behavioral pharmacology research tool

Why Mefexamide Is Not Interchangeable


General substitution with common psychostimulants like amphetamine or methylphenidate is scientifically unsound due to distinct pharmacological profiles. While many CNS stimulants broadly increase monoamine levels, mefexamide exhibits a specific functional antagonism of benzodiazepine-induced sedation, a property not shared by all class members [1]. Furthermore, comparative studies note that its pharmacological actions are 'limited compared with imipramine,' a tricyclic antidepressant, indicating a unique efficacy and side-effect profile that differentiates it from both potent stimulants and standard antidepressants [2]. This specificity dictates that research outcomes are contingent upon the use of the exact compound, mefexamide, rather than a generic stimulant alternative.

  • ! Benzodiazepine sedation reversal may not be replicated by common psychostimulants.
  • ! Antidepressant-like response profile differs from imipramine; model endpoints may shift.
  • ! Metabolic fate differs from tricyclic antidepressants; exposure profile may not transfer directly.

Mefexamide Hydrochloride: Evidence Overview


Functional Antagonism of Benzodiazepine Sedation

Mefexamide hydrochloride is documented to reverse the psychodepressant effects induced by diazepam and other benzodiazepine sedatives [1]. This functional antagonism is a key differentiator from general CNS stimulants, which do not specifically target benzodiazepine-mediated pathways.

Sedation Reversal
Class-level inference
Reverses diazepam sedation vs Other stimulants not documented
Supports benzodiazepine interaction study context
Behavioral model endpoints; data to verify
Benzodiazepine Antagonism CNS Stimulation Behavioral Pharmacology

Human Pharmacokinetic Profile

Following oral administration of a therapeutic dosage (400 mg) of Mefexamide hydrochloride, human pharmacokinetic studies have quantified its excretion profile. Specifically, 5-10% of the administered drug is excreted unchanged in urine, while 10-16% is excreted as the main metabolite, desmethyl-mefexamide, within 72 hours [1]. The elimination rate constant for both the parent drug and its main metabolite is between 0.10 to 0.20 h⁻¹, corresponding to a biological half-life of 4-6.5 hours [2]. These parameters provide a concrete baseline for in vivo dosing and analytical method development.

Human Excretion Profile
Cross-study comparable
5–10% unchanged
4–6.5 h half-life
Supports PK study design and bioanalytical method context
Higher unchanged fraction vs imipramine may inform detection
Pharmacokinetics Drug Metabolism Human Study

Antidepressant Efficacy Compared to Imipramine

In comparative clinical assessments, the pharmacological actions and clinical effects of mefexamide were described as 'limited compared with imipramine' [1]. This characterization, rather than being a drawback, defines its niche: mefexamide was suggested as an effective antidepressant specifically for patients with mild depression due to a notable lack of associated anxiety symptoms [1]. This contrasts with imipramine, a tricyclic antidepressant, which can sometimes exacerbate anxiety or cause significant side effects.

Antidepressant Endpoint
Direct comparison
Mild depression model response vs Imipramine: different tolerability context
Supports depression model endpoint interpretation
Qualitative comparison; anxiety-sparing context to verify
Antidepressant Clinical Pharmacology Efficacy Comparison

Physicochemical and Stability Profile

Mefexamide hydrochloride is a white to off-white solid with a molecular weight of 316.82 g/mol and the formula C₁₅H₂₅ClN₂O₃ . It demonstrates good solubility in DMSO (≥50 mg/mL) . For long-term storage, it is recommended to store the solid at 4°C, sealed and protected from moisture. Solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for 1 month, to prevent degradation .

Solubility & Stability
Data to verify
≥50 mg/mL DMSO; −80°C stable 6 months
Supports handling and formulation review
Supplier-reported data; verify for experimental conditions
Physicochemical Properties Stability Formulation

Mefexamide Hydrochloride Applications


Benzodiazepine Antagonism Research

Based on evidence that mefexamide reverses diazepam-induced psychodepression [1], this compound is ideal for in vivo behavioral pharmacology studies. It can be used as a positive control or investigative tool to dissect the neural pathways involved in sedation versus anxiety, distinct from benzodiazepine receptor antagonists like flumazenil. Researchers studying the functional consequences of benzodiazepine administration on operant behavior or motor activity would specifically require mefexamide to model this interaction.

Pharmacokinetic Reference Standard

The well-characterized human pharmacokinetic profile, including specific urinary excretion data (5-10% unchanged, 10-16% as desmethyl-mefexamide) and a 4-6.5 hour half-life [1][2], positions mefexamide as an excellent reference standard. Analytical laboratories and CROs developing or validating HPLC, LC-MS, or GC-MS methods for detecting stimulants or their metabolites in biological matrices can utilize mefexamide as a calibration standard or quality control sample, leveraging its documented human metabolic fate.

Modeling Mild Depression Without Anxiety

The direct comparative clinical evidence showing mefexamide's efficacy in mild depression with a notable lack of anxiety symptoms, compared to the more potent but potentially anxiogenic imipramine [1], defines a clear research niche. Neuroscientists can use mefexamide in animal models to investigate antidepressant mechanisms that are dissociated from anxiety-related side effects. This scenario is particularly relevant for studying novel pathways for mood elevation that do not engage systems typically linked to anxiety or stress.

CNS Stimulant Reference for Electrophysiology

Early research indicates that mefexamide can modulate central neurotransmitter systems, with one study noting it 'reduced the density of PGO waves' in a cat model, an effect distinct from other compounds like mepiprazol [1]. This specific neurophysiological effect suggests an application for mefexamide as a pharmacological tool in electrophysiology studies examining sleep-wake cycles, arousal, or the neurocircuitry of visual attention. Researchers investigating PGO wave modulation would use mefexamide to elicit a specific, documented response pattern.

Application
Selection Property
Validation Focus
Benzodiazepine interaction studies
Benzodiazepine sedation reversal context
Behavioral sedation model endpoints
Research analytical reference
Reported human PK excretion profile
LC-MS method validation in biological matrices
Mild depression model studies
Anxiety-related endpoint context
Depression model endpoint interpretation
Electrophysiological investigation
PGO wave modulation profile
Sleep/arousal cycle endpoint characterization

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